molecular formula C8H11NO3 B12439857 5-(Aminomethyl)-3-methoxybenzene-1,2-diol CAS No. 79294-82-9

5-(Aminomethyl)-3-methoxybenzene-1,2-diol

Cat. No.: B12439857
CAS No.: 79294-82-9
M. Wt: 169.18 g/mol
InChI Key: FQXGPLOPHTVIQG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-methoxybenzene-1,2-diol is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-methoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzene-1,2-diol with formaldehyde and ammonia under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the aminomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

Scientific Research Applications

5-(Aminomethyl)-3-methoxybenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-methoxybenzene-1,2-diol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxy and hydroxyl groups can also participate in various biochemical reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but different aromatic structure.

    5-Hydroxymethylfurfural: Shares the hydroxymethyl group but differs in the overall structure and reactivity.

Uniqueness: 5-(Aminomethyl)-3-methoxybenzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(aminomethyl)-3-methoxybenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXGPLOPHTVIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695261
Record name 5-(Aminomethyl)-3-methoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79294-82-9
Record name 5-(Aminomethyl)-3-methoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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